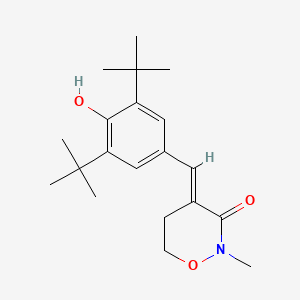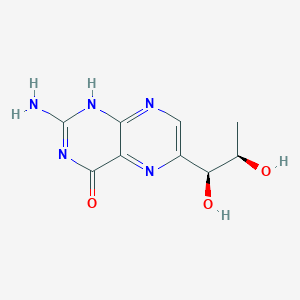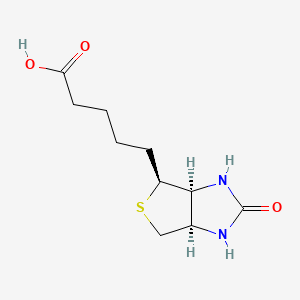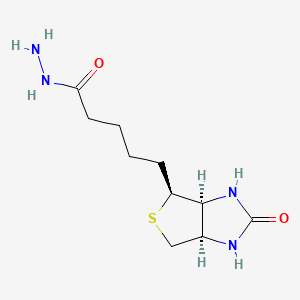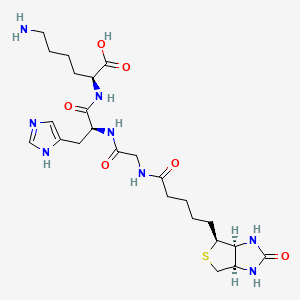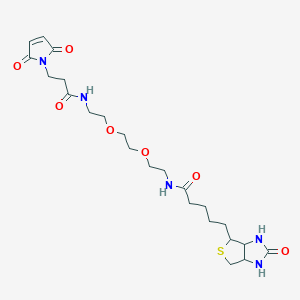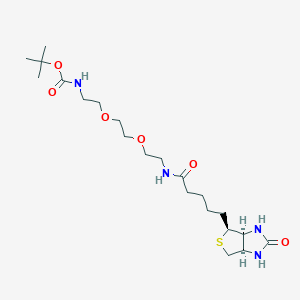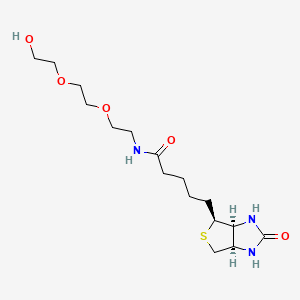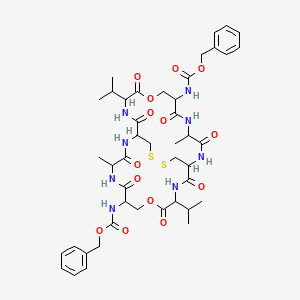
Bocanta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bocanta is a bioactive chemical.
Aplicaciones Científicas De Investigación
Flow Measurements in Nuclear Reactors : Karlsson, Moren, Jonsson, Tomani, and Bergdahl (2003) studied the Boiling Capsule (BOCA) at the Studsvik R2 reactor for long-term irradiation of fuel rods. They developed a method using thermocouple signals for accurate flow rate measurements inside the BOCA rig, demonstrating the application of BOCA in enhancing nuclear reactor safety and efficiency (Karlsson et al., 2003).
Discovery of Human Bocavirus : Allander et al. (2005) identified a new virus species, named human bocavirus, by applying large-scale molecular virus screening on respiratory tract samples. This discovery highlights the role of innovative screening methods in identifying unknown viruses and their implications in respiratory infections (Allander et al., 2005).
Study of Bocage Landscapes : Merot and Bridet-Guillaume (2006) conducted a bibliometric analysis on bocage landscapes, shifting the focus from agricultural production to the functioning of hedgerows and their environmental impact. This research broadened the understanding of bocage structures in landscape ecology and agriculture (Merot & Bridet-Guillaume, 2006).
Development of Boca RDF Server : Feigenbaum, Martin, Roy, Szekely, and Yung (2007) presented the Boca RDF server for cancer-tumor modeling, illustrating its utility in data integration and retrieval, crucial for Semantic-Web-based applications in biomedical research (Feigenbaum et al., 2007).
Calcium Indicator Research : Kamiya and Johnsson (2010) introduced a BODIPY-based Ca2+ indicator, BOCA-1, for localization in living cells, demonstrating its application in sensing changes in calcium concentrations, a significant advancement in cellular biology research (Kamiya & Johnsson, 2010).
Ecological Alternative in Agriculture : Sarmiento, Amezquita, and Mena (2019) researched the use of bocashi and effective microorganisms in strawberry crops, showcasing an ecological alternative for enhancing crop yield in arid zones, contributing to sustainable agriculture practices (Sarmiento et al., 2019).
Study of LDL Receptor Family Members in Drosophila : Culi and Mann (2003) described boca, a gene in Drosophila that aids in the trafficking of LDL receptor family members. This research provides insights into the genetic mechanisms behind cell surface receptor maturation, important in developmental biology (Culi & Mann, 2003).
Culturing Human Bocavirus : Dijkman et al. (2009) achieved the culturing of human bocavirus in differentiated human airway epithelial cells, a significant development in virology that aids in understanding the virus's role in respiratory diseases (Dijkman et al., 2009).
Human Bocavirus in Enteric Infections : Kapoor et al. (2010) characterized human bocavirus 4 and its prevalence in feces samples, providing insights into the genetic diversity and potential role of bocaviruses in enteric infections, thus contributing to the field of infectious diseases (Kapoor et al., 2010).
Propiedades
Número CAS |
63520-00-3 |
|---|---|
Nombre del producto |
Bocanta |
Fórmula molecular |
C44H58N8O14S2 |
Peso molecular |
987.1 g/mol |
Nombre IUPAC |
benzyl N-[4,17-dimethyl-3,6,10,13,16,19,23,26-octaoxo-20-(phenylmethoxycarbonylamino)-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]carbamate |
InChI |
InChI=1S/C44H58N8O14S2/c1-23(2)33-41(59)63-19-29(49-43(61)65-17-27-13-9-7-10-14-27)37(55)45-26(6)36(54)48-32-22-68-67-21-31(39(57)51-33)47-35(53)25(5)46-38(56)30(20-64-42(60)34(24(3)4)52-40(32)58)50-44(62)66-18-28-15-11-8-12-16-28/h7-16,23-26,29-34H,17-22H2,1-6H3,(H,45,55)(H,46,56)(H,47,53)(H,48,54)(H,49,61)(H,50,62)(H,51,57)(H,52,58) |
Clave InChI |
VACNEHMJUCTSDI-OETXGXHYSA-N |
SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)OCC(C(=O)N1)NC(=O)OCC3=CC=CC=C3)C(C)C)NC(=O)C(NC(=O)C(COC(=O)C(NC2=O)C(C)C)NC(=O)OCC4=CC=CC=C4)C |
SMILES canónico |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)OCC(C(=O)N1)NC(=O)OCC3=CC=CC=C3)C(C)C)NC(=O)C(NC(=O)C(COC(=O)C(NC2=O)C(C)C)NC(=O)OCC4=CC=CC=C4)C |
Apariencia |
Solid powder |
Otros números CAS |
63520-00-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NSC 350855; NSC-350855; NSC350855; Bocanta; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



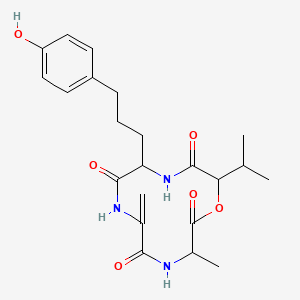
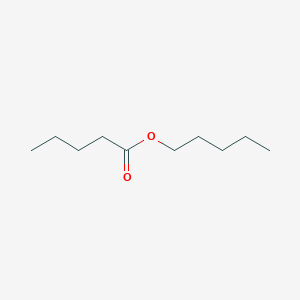
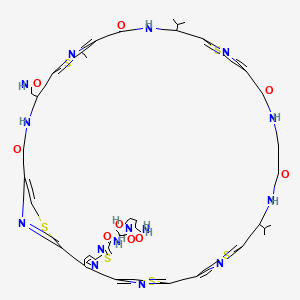
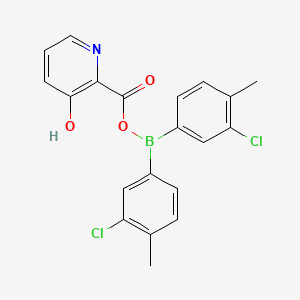
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
